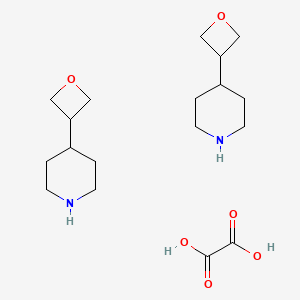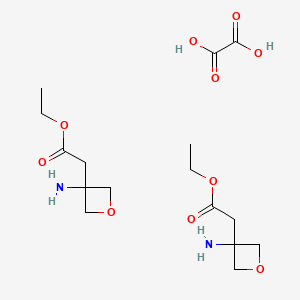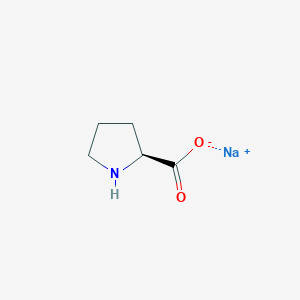
2-(Hydroxymethyl)-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Hydroxymethyl)-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-3,4,5-triol (HMPC) is a chemical compound that has shown promising results in scientific research applications. It is a derivative of D-glucose and is commonly used in the development of drugs, particularly in the treatment of diabetes and cancer.
Scientific Research Applications
Diabetes Management
2-(Hydroxymethyl)-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-3,4,5-triol, isolated from the fruits of Syzygium densiflorum, shows potential in diabetes management. It targets enzymes like dipeptidyl peptidase-IV and glycogen synthase kinase-3β, which are crucial in blood glucose regulation. Computational studies, including molecular docking and dynamics simulation, have been conducted to understand its interaction with these enzymes (Muthusamy & Krishnasamy, 2016).
Solubility Studies
Research on the solubility of similar compounds, like maltose monohydrate and trehalose dihydrate, in ethanol-water solutions, provides insights into the physical properties of this compound. These studies are vital for understanding its behavior in various solvents, which is important for pharmaceutical and industrial applications (Gong et al., 2012).
Chemical Synthesis
The synthesis of related compounds, such as derivatives of 2‐(Hydroxymethyl)propane‐1,2,3‐triol, illustrates the chemical pathways that can be utilized for creating functionalized derivatives of this compound. These syntheses are crucial for expanding its applications in different scientific fields (Friedrich et al., 2003).
Automotive Gear Lubricants
A study on synthetic complex esters, including those based on similar di- and triol-centered polyols, reveals applications in automotive gear lubricants. Such research contributes to the development of biodegradable and high-performance lubricants (Nagendramma & Kaul, 2008).
Polymer Synthesis
Research into the preparation of star-branched polymers with cyclotriphosphazene cores, involving similar hydroxymethyl compounds, showcases its potential in creating novel polymer structures. This opens up new avenues in material science and engineering (Chang et al., 1994).
Density and Viscosity Studies
Studies on the densities and viscosities of sugar alcohol aqueous solutions, including similar compounds, are essential in understanding the physical properties of this compound in solution. This information is crucial for its application in various scientific and industrial processes (Zhu et al., 2010).
Properties
IUPAC Name |
2-(hydroxymethyl)-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O6/c1-8(2)10-5-4-9(3)6-11(10)21-16-15(20)14(19)13(18)12(7-17)22-16/h8-20H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSDZJZIZBGBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC2C(C(C(C(O2)CO)O)O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-3-[1-(4-chlorophenyl)tetrazol-5-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040063.png)
![(Z)-3-[1-(4-bromophenyl)tetrazol-5-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040064.png)


![(Z)-1,1,1-trichloro-4-(dimethylamino)-3-[1-(4-fluorophenyl)tetrazol-5-yl]but-3-en-2-one](/img/structure/B3040067.png)
![2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane](/img/structure/B3040069.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]cyclopentanamine](/img/structure/B3040075.png)

![Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate](/img/structure/B3040078.png)

![1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one](/img/structure/B3040080.png)
